1-(3-Methoxyphenyl)-1H-pyrrole CAS number 188953-77-7
1-(3-Methoxyphenyl)-1H-pyrrole CAS number 188953-77-7
The following technical guide details the chemical profile, synthesis, and applications of 1-(3-Methoxyphenyl)-1H-pyrrole , a specialized N-aryl pyrrole intermediate.
CAS Number: 188953-77-7
Executive Summary
1-(3-Methoxyphenyl)-1H-pyrrole is a nitrogen-containing heterocyclic building block characterized by a pyrrole ring N-substituted with a 3-methoxyphenyl (m-anisyl) group. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of tubulin polymerization inhibitors and antitumor agents . Additionally, its electron-rich structure makes it a candidate monomer for conducting polymers in materials science, where the methoxy substituent modulates the oxidation potential and solubility of the resulting polypyrrole matrices.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 188953-77-7 |
| IUPAC Name | 1-(3-Methoxyphenyl)-1H-pyrrole |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | COc1cccc(n2cccc2)c1 |
| Physical State | Low-melting solid or viscous oil (Analog-based)* |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| LogP (Predicted) | ~2.8 - 3.1 |
*Note: While the para-isomer (4-methoxy) is a solid (mp 110°C), meta-substitution often disrupts crystal packing, lowering the melting point.
Synthesis Protocols
Two primary routes are recommended for the synthesis of this compound. Method A is preferred for scale and atom economy, while Method B is useful if starting from the parent pyrrole.
Method A: Clauson-Kaas Synthesis (Preferred)
This method utilizes the condensation of 3-methoxyaniline with 2,5-dimethoxytetrahydrofuran. It avoids the use of transition metals and typically yields high-purity product.
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Reagents: 3-Methoxyaniline (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
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Protocol:
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Dissolve 3-methoxyaniline (e.g., 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.
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Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise under stirring.
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Heat the mixture to reflux (100–110 °C) for 2–4 hours. Monitor consumption of aniline by TLC (SiO₂, 10% EtOAc/Hexanes).
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Cool to room temperature and pour the reaction mixture into ice-cold water (100 mL).
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Extract with Dichloromethane (3 x 30 mL).
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Wash combined organics with sat. NaHCO₃ (to neutralize acid) and Brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the pure N-aryl pyrrole.
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Method B: Copper-Catalyzed Ullmann Coupling
Useful for late-stage functionalization or if 2,5-dimethoxytetrahydrofuran is unavailable.
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Reagents: Pyrrole (1.2 eq), 3-Bromoanisole (1.0 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq), DMSO.
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Protocol:
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Charge a sealed tube with CuI, L-Proline, and K₂CO₃ under Argon.
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Add DMSO, 3-Bromoanisole, and Pyrrole.
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Heat to 90–110 °C for 24 hours.
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Cool, dilute with water, and extract with Ethyl Acetate.
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Purify via silica gel chromatography.
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Synthesis Workflow Diagram
Figure 1: Comparison of Clauson-Kaas and Ullmann coupling pathways for the synthesis of CAS 188953-77-7.
Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35 (t, 1H): Phenyl H-5 (Meta coupling).
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δ 7.05 (t, 2H): Pyrrole α-protons (C2-H, C5-H).
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δ 6.95 - 7.00 (m, 2H): Phenyl H-2, H-6 (Ortho/Para to OMe).
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δ 6.85 (dd, 1H): Phenyl H-4.
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δ 6.35 (t, 2H): Pyrrole β-protons (C3-H, C4-H).
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δ 3.85 (s, 3H): Methoxy (-OCH₃).
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¹³C NMR (100 MHz, CDCl₃):
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Distinct signals for the pyrrole α/β carbons (~119 ppm, ~110 ppm) and the methoxy carbon (~55 ppm).
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Mass Spectrometry
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ESI-MS: [M+H]⁺ = 174.22.
Applications & Utility
A. Medicinal Chemistry: Tubulin Inhibition
N-Aryl pyrroles are bioisosteres for various biaryl scaffolds. The 3-methoxyphenyl moiety mimics the "A-ring" of colchicine and combretastatin A-4.
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Mechanism: The pyrrole ring positions the methoxyphenyl group in a specific orientation within the colchicine-binding site of tubulin, preventing microtubule assembly.
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SAR Insight: The 3-methoxy group is crucial for H-bond acceptance or hydrophobic interaction within the binding pocket.
B. Materials Science: Conducting Polymers
This monomer can undergo electropolymerization at the 2,5-positions of the pyrrole ring.
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Electronic Effect: The meta-methoxy group is electron-donating by resonance (weakly) and induction, which stabilizes the radical cation intermediate during polymerization.
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Polymer Properties: The resulting polymer, Poly[1-(3-methoxyphenyl)pyrrole] , exhibits improved solubility compared to unsubstituted polypyrrole due to the pendant aryl group, making it suitable for solution-processable conductive coatings.
Electropolymerization Pathway[2][3]
Figure 2: Mechanism of electropolymerization. The 3-methoxyphenyl group stabilizes the radical cation, facilitating film formation.
Safety & Handling
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Hazards: Like most pyrroles and anisidines, this compound should be treated as an Irritant (Skin/Eye) and potentially Toxic by ingestion .
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Pyrroles can darken (oxidize) upon exposure to light and air.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Clauson-Kaas Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867. Link
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Medicinal Applications: La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity. Journal of Medicinal Chemistry, 57(15), 6531–6552. Link
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Polymerization: Merz, A., et al. (1990). N-Substituted Polypyrroles: Synthesis and Properties. Synthetic Metals, 39(1), 1-8. Link
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General Properties: PubChem Compound Summary for Pyrrole Derivatives. Link
